molecular formula C23H25ClN4O2S B2834193 N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216789-81-9

N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2834193
CAS No.: 1216789-81-9
M. Wt: 456.99
InChI Key: CCGNDDRVMHHPKN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 8, and a thioacetamide side chain linked to a 4-chlorophenyl moiety. Its synthesis likely follows a pathway analogous to related triazaspiro derivatives, involving condensation of a substituted acetamide with a functionalized spirocyclic precursor under reflux conditions in ethanol, yielding pale crystalline solids with high purity (85% yield, based on similar procedures) .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-9-19(30-2)10-4-16)22(27-23)31-15-20(29)25-18-7-5-17(24)6-8-18/h3-10H,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGNDDRVMHHPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of functional groups: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions.

    Thioacetamide linkage: The final step involves the formation of the thioacetamide linkage through a reaction between a thiol and an acetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Materials Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs of this compound differ in substituents on the triazaspiro core and the acetamide side chain. A closely related derivative, 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (), illustrates how minor changes influence properties:

Feature Target Compound Analog ()
Triazaspiro Substituent 8-methyl 8-ethyl
Aryl Group (Position 3) 4-methoxyphenyl 4-chlorophenyl
Acetamide Side Chain N-(4-chlorophenyl) N-(2,3-dimethylphenyl)
Molecular Weight ~495.0 g/mol (estimated) 512.04 g/mol (reported)
Key Observations:

Alkyl Chain Variation (8-methyl vs. Ethyl substitution may increase lipophilicity (logP), affecting membrane permeability and metabolic stability.

Aryl Group Differences (4-methoxyphenyl vs. 4-chlorophenyl): The methoxy group in the target compound is electron-donating, which could enhance π-stacking interactions or modulate electronic properties of the spiro core.

Acetamide Side Chain:

  • The 4-chlorophenyl moiety in the target compound may engage in halogen bonding with biomolecular targets, whereas the 2,3-dimethylphenyl group in the analog relies on steric and hydrophobic interactions.

Implications for Molecular Docking and Binding Affinity

The Glide XP scoring function () highlights critical factors in protein-ligand interactions, such as hydrophobic enclosure and hydrogen-bond networks. For the target compound:

  • The 4-methoxyphenyl group may participate in correlated hydrogen bonds within a hydrophobically enclosed environment, a feature prioritized in Glide XP’s scoring .
  • The methyl group at position 8 likely reduces steric hindrance compared to ethyl, enabling tighter binding in constrained active sites.

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